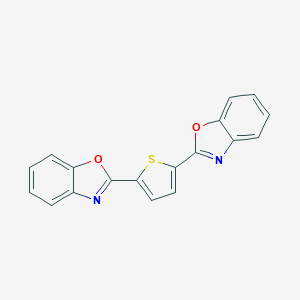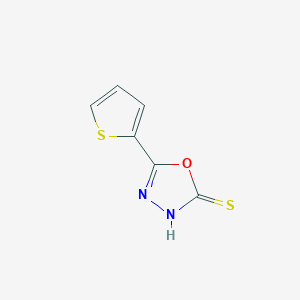![molecular formula C10H12N2O2 B080139 2-(dimethoxymethyl)-1H-benzo[d]imidazole CAS No. 13616-10-9](/img/structure/B80139.png)
2-(dimethoxymethyl)-1H-benzo[d]imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(dimethoxymethyl)-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their broad spectrum of biological activities and are considered important pharmacophores in medicinal chemistry. The benzimidazole nucleus is a common structural motif in many drugs, including those with anticancer, antiviral, and antifungal properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethoxymethyl)-1H-benzo[d]imidazole can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl-1H-benzo[d]imidazole with aryl halides in the presence of a strong base . The reaction conditions typically include the use of spectroscopic techniques such as Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR) for characterization .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve multi-component reactions. For example, the Debus–Radziszewski imidazole synthesis is a well-known method that involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine . This method is used commercially to produce various imidazoles, including benzimidazole derivatives.
化学反应分析
Types of Reactions
2-(dimethoxymethyl)-1H-benzo[d]imidazole undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce benzimidazole derivatives with additional oxygen-containing functional groups, while reduction reactions may produce benzimidazole derivatives with additional hydrogen atoms.
科学研究应用
2-(dimethoxymethyl)-1H-benzo[d]imidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 2-(dimethoxymethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. For example, benzimidazole derivatives are known to interact with biopolymers in living systems, being structural isosteres of nucleotides . This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
相似化合物的比较
2-(dimethoxymethyl)-1H-benzo[d]imidazole can be compared with other similar compounds, such as:
2-methyl-1H-benzo[d]imidazole: Another benzimidazole derivative with similar biological activities.
2-(dimethoxymethyl)-1H-imidazole: A related compound with a similar structure but different functional groups.
The uniqueness of this compound lies in its specific functional groups and their effects on its chemical and biological properties.
属性
IUPAC Name |
2-(dimethoxymethyl)-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-13-10(14-2)9-11-7-5-3-4-6-8(7)12-9/h3-6,10H,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSNSOOYLSEPOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=NC2=CC=CC=C2N1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
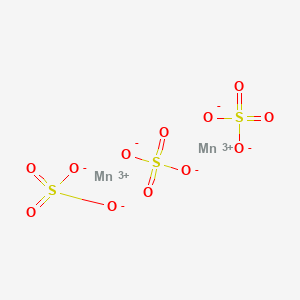
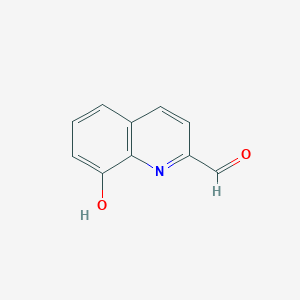
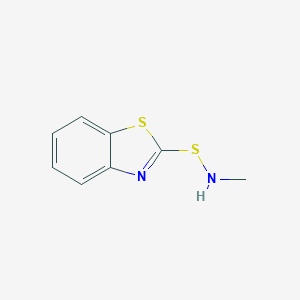
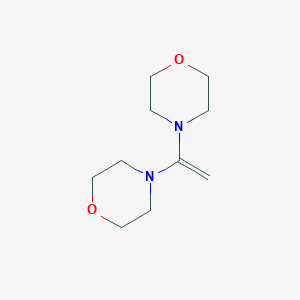
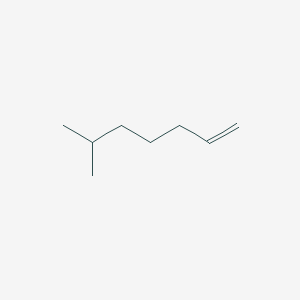
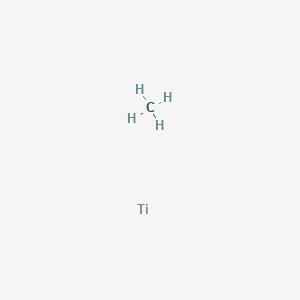
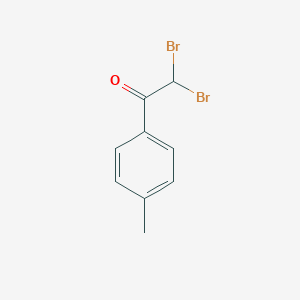
![(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B80074.png)
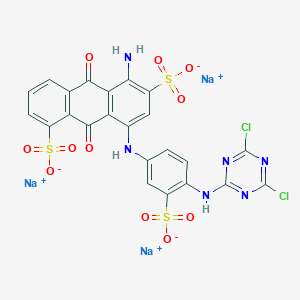

![4-Hydrazinothieno[2,3-d]pyrimidine](/img/structure/B80078.png)

